molecular formula C21H18F3N3O4 B2907649 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate CAS No. 742093-88-5

1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate

Cat. No.: B2907649
CAS No.: 742093-88-5
M. Wt: 433.387
InChI Key: MMNYHNLJXDUTFC-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core (3,4-dihydro-4-oxoquinazolin-2-yl) linked via a propanoate ester to a carbamoyl ethyl group substituted with a 3-(trifluoromethyl)phenyl moiety. Quinazolinones are known for diverse biological activities, including kinase inhibition and anticancer effects, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name

[1-oxo-1-[3-(trifluoromethyl)anilino]propan-2-yl] 3-(4-oxo-3H-quinazolin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4/c1-12(19(29)25-14-6-4-5-13(11-14)21(22,23)24)31-18(28)10-9-17-26-16-8-3-2-7-15(16)20(30)27-17/h2-8,11-12H,9-10H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYHNLJXDUTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC(=O)CCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

742093-88-5
Record name 1-{[3-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the trifluoromethyl group, and the coupling of these fragments. Common synthetic routes may include:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

    Coupling Reactions: The final coupling step may involve the use of carbodiimides or other coupling reagents to link the quinazolinone and trifluoromethylphenyl carbamoyl fragments.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: NaH, KOtBu, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The quinazolinone moiety may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analog: 1-{[2-Chloro-5-(Trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate
  • Key Differences :
    • Substituents : The phenyl ring in this analog has a chlorine at position 2 and CF₃ at position 5, compared to the target compound’s CF₃ at position 3.
    • Molecular Weight : Higher (467.83 vs. ~454.3) due to the chlorine atom .
  • Predicted pKa (11.49 ± 0.70) suggests a slightly more acidic quinazolinone NH compared to the target compound (estimated ~11.5) due to substituent positioning .
  • Physicochemical Properties :

    Property Target Compound 2-Cl-5-CF₃ Analog
    Molecular Formula C₂₁H₁₇F₃N₃O₄ C₂₁H₁₇ClF₃N₃O₄
    Molecular Weight ~454.3 467.83
    Predicted Density (g/cm³) ~1.45 1.46 ± 0.1
2.2 Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
  • Core Modifications: The quinazolinone ring has a nitro group at position 6 and a phenyl group at position 3, unlike the unsubstituted core in the target compound. A sulfanyl (S) linker replaces the propanoate ester, which may influence metabolic stability and solubility .
  • Crystallographic data (Acta Crystallographica Section E) suggest distinct packing and hydrogen-bonding patterns compared to ester-linked analogs .
2.3 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structural Contrast: A pyrazole core replaces the quinazolinone, with a 3-chlorophenylsulfanyl group and trifluoromethyl substituent.
  • Trifluoromethyl and chloro substituents may synergistically enhance lipophilicity and target binding .

Research Implications

  • Biological Activity: Quinazolinone derivatives often target kinases or DNA repair enzymes. The CF₃ group’s position in the target compound may optimize hydrophobic interactions in enzyme pockets compared to chloro-substituted analogs . Ester vs. sulfanyl linkers ( vs. target) could modulate hydrolysis rates and bioavailability.
  • Drug Design Considerations :
    • Substituent positioning on the phenyl ring (meta vs. para/ortho) affects electronic distribution and steric hindrance, critical for structure-activity relationships.
    • Predicted density and pKa values () guide formulation strategies, such as salt formation or co-crystallization .

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